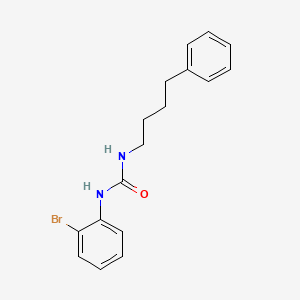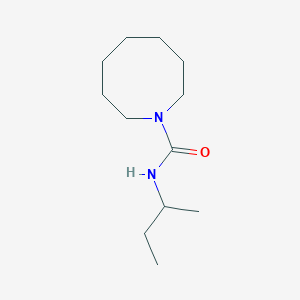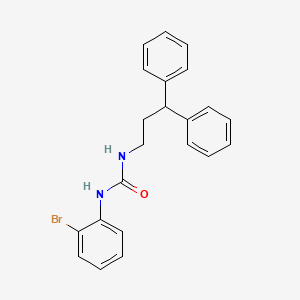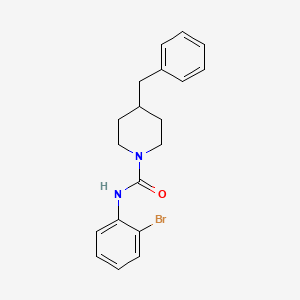
N-(2-bromophenyl)-N'-(4-phenylbutyl)urea
Descripción general
Descripción
N-(2-bromophenyl)-N'-(4-phenylbutyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential application in various fields of research. BPU is a urea derivative that has shown promising results in scientific experiments due to its unique chemical properties and mechanism of action.
Mecanismo De Acción
N-(2-bromophenyl)-N'-(4-phenylbutyl)urea works by inhibiting the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting protein kinases, N-(2-bromophenyl)-N'-(4-phenylbutyl)urea can disrupt the growth and survival of cancer cells and prevent the formation of amyloid-beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-bromophenyl)-N'-(4-phenylbutyl)urea can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. It can also inhibit the migration and invasion of cancer cells, preventing them from spreading to other parts of the body. In Alzheimer's disease, N-(2-bromophenyl)-N'-(4-phenylbutyl)urea can inhibit the formation of amyloid-beta plaques, which are a key contributor to the progression of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-bromophenyl)-N'-(4-phenylbutyl)urea is its potential application in cancer treatment and Alzheimer's disease research. N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has shown promising results in preclinical studies and has the potential to be developed into a new drug. However, there are also limitations to using N-(2-bromophenyl)-N'-(4-phenylbutyl)urea in lab experiments. N-(2-bromophenyl)-N'-(4-phenylbutyl)urea is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively expensive to produce, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for further research on N-(2-bromophenyl)-N'-(4-phenylbutyl)urea. One area of research is the development of new derivatives of N-(2-bromophenyl)-N'-(4-phenylbutyl)urea that have improved potency and selectivity. Another area of research is the development of new drug delivery systems that can improve the bioavailability of N-(2-bromophenyl)-N'-(4-phenylbutyl)urea. Additionally, further studies are needed to determine the safety and efficacy of N-(2-bromophenyl)-N'-(4-phenylbutyl)urea in humans, which will require clinical trials. Overall, N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has shown promising results in scientific research and has the potential to be developed into a new drug for cancer treatment and Alzheimer's disease.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has been extensively studied for its potential application in various fields of research. One of the main areas of research is cancer treatment. N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective. N-(2-bromophenyl)-N'-(4-phenylbutyl)urea has also been studied for its potential application in Alzheimer's disease research. It has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-(4-phenylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c18-15-11-4-5-12-16(15)20-17(21)19-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRFKQMRJWBQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(4-phenylbutyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)


![N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)
![N-(2-bromophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4286209.png)


![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)

![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)



